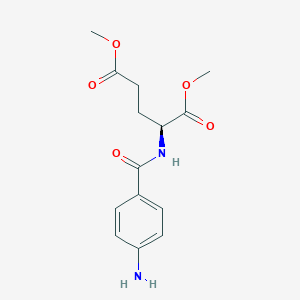

dimethyl N-(4-aminobenzoyl)-L-glutamate

Vue d'ensemble

Description

Dimethyl N-(4-aminobenzoyl)-L-glutamate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dimethyl ester group attached to the glutamic acid moiety, with an additional 4-aminobenzoyl group attached to the nitrogen atom of the glutamate

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl N-(4-aminobenzoyl)-L-glutamate typically involves the amidation of N-(4-aminobenzoyl)-L-glutamic acid with dimethyl sulfate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually heated to around 90°C for 15 minutes under microwave irradiation to achieve optimal yields .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also advantageous in industrial settings due to its efficiency and reduced reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl N-(4-aminobenzoyl)-L-glutamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C12H16N2O4

- Molecular Weight : 252.27 g/mol

- Melting Point : Approximately 139-142 °C

DMABG features a dimethyl ester group attached to the glutamic acid moiety, with an additional 4-aminobenzoyl group. This unique structure contributes to its biological activity and utility in various applications.

Medicinal Chemistry

DMABG is primarily investigated for its potential as an antimalarial agent . It targets the Pf-DHFR-TS protein in the malaria parasite Plasmodium falciparum, inhibiting its growth through molecular docking interactions. This inhibition disrupts the folate pathway crucial for the parasite's survival, making DMABG a candidate for further drug development against malaria.

Cancer Treatment

Research indicates that DMABG exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown IC50 values ranging from 0.018 to 2 µM, suggesting strong potential for inducing apoptosis in malignant cells. The compound’s ability to inhibit enzymes involved in purine biosynthesis, such as glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), positions it as a promising chemotherapeutic agent.

Biochemical Research

In biochemical studies, DMABG serves as a precursor for synthesizing biologically active compounds. Its unique functional groups allow it to act as a building block in organic synthesis, facilitating the creation of more complex molecules.

Industrial Applications

Beyond medicinal uses, DMABG is also applied in the production of polymers and materials with specific properties. Its chemical structure allows for modifications that enhance material characteristics, making it valuable in industrial chemistry.

Case Study 1: Antimalarial Activity

A study explored the efficacy of DMABG against Plasmodium falciparum. The compound demonstrated significant inhibition of the Pf-DHFR-TS enzyme, leading to reduced parasite proliferation in vitro. This finding supports its potential use as a therapeutic agent against malaria.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, DMABG was tested on various cancer cell lines, revealing potent cytotoxicity with low IC50 values. The mechanism was attributed to its ability to disrupt key metabolic pathways essential for cancer cell survival, highlighting its promise as a novel anticancer drug.

Mécanisme D'action

The mechanism of action of dimethyl N-(4-aminobenzoyl)-L-glutamate involves its interaction with specific molecular targets. In the context of its antimalarial activity, it acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the malaria parasite. By inhibiting this enzyme, the compound disrupts the parasite’s ability to replicate and survive .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-aminobenzoyl)-L-glutamic acid: A precursor in the synthesis of dimethyl N-(4-aminobenzoyl)-L-glutamate.

Dimethyl N-(4-nitrobenzoyl)-L-glutamate: A similar compound with a nitro group instead of an amino group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit DHFR makes it particularly valuable in the development of antimalarial drugs .

Activité Biologique

Dimethyl N-(4-aminobenzoyl)-L-glutamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical reactions involving L-glutamic acid and 4-aminobenzoic acid derivatives. The synthesis typically involves the formation of amide bonds and subsequent modifications to enhance biological activity.

Key Properties:

- Molecular Formula: C12H16N2O4

- Molecular Weight: 252.27 g/mol

- Melting Point: Approximately 139-142 °C

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in purine biosynthesis, specifically glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase). These enzymes are crucial for the proliferation of cancer cells, making this compound a potential chemotherapeutic agent .

- Cytotoxicity: In vitro studies demonstrate that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.018 to 2 µM. This suggests a potent ability to inhibit cell growth and induce apoptosis in malignant cells .

3.1 Antineoplastic Activity

This compound has been evaluated for its antineoplastic properties in several studies:

- In Vivo Studies: Moderate activity was observed against P388 leukemia in animal models, indicating its potential as an anticancer agent .

- Combination Therapy: The compound may enhance the efficacy of other chemotherapeutics when used in combination with dihydrofolate reductase inhibitors, suggesting a synergistic effect that could improve treatment outcomes for patients with neoplastic diseases .

3.2 Antimalarial Activity

Recent research has explored the potential of derivatives of this compound as inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), an essential enzyme for the survival of malaria parasites:

- In Vitro Assays: Compounds derived from this scaffold demonstrated significant antimalarial activity against both chloroquine-sensitive and resistant strains, with IC50 values indicating effective inhibition .

4. Data Summary Table

5. Conclusion

This compound is a promising compound with significant biological activity, particularly in cancer treatment and potential applications against malaria. Its mechanisms of action involve enzyme inhibition and cytotoxicity towards malignant cells, making it a candidate for further research and development in therapeutic contexts.

Propriétés

IUPAC Name |

dimethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNFJPQFZZYFPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499503 | |

| Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52407-60-0 | |

| Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dimethyl N-(4-aminobenzoyl)-L-glutamate in developing new antifolate drugs?

A: this compound serves as a vital precursor in synthesizing various antifolate compounds with potential therapeutic applications. Both research papers highlight its role in the multi-step synthesis of novel antifolates. For instance, in the development of "2-aza-2-desamino-5,8-dideazafolic acid" (ADDF) [], researchers used this compound in a condensation reaction with a benzotriazine derivative, followed by ester hydrolysis, to produce the final compound. Similarly, it was instrumental in creating an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA), N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid (5-DACTHF, 543U76) []. These examples demonstrate its importance as a molecular scaffold upon which researchers can build diverse structures to target specific enzymes involved in folate metabolism.

Q2: How do the structural modifications introduced by using this compound translate into different biological activities of the final compounds?

A: The structure of the final antifolate compound, achieved by reacting this compound with other molecules, significantly impacts its biological activity. For example, ADDF, synthesized using this compound [], showed inhibitory activity against recombinant mouse thymidylate synthase, a key enzyme in DNA synthesis. This inhibition was competitive with 5,10-methylenetetrahydrofolate, demonstrating ADDF's ability to interfere with folate metabolism. Moreover, ADDF proved to be a substrate for murine folylpolyglutamate synthetase and effectively inhibited the growth of L1210 cells in culture. These findings highlight how subtle structural changes stemming from the use of this compound can lead to compounds with desirable pharmacological profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.